3-(4-Fluorobenzoyl)quinoline

Vue d'ensemble

Description

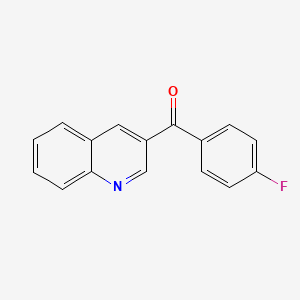

3-(4-Fluorobenzoyl)quinoline is a useful research compound. Its molecular formula is C16H10FNO and its molecular weight is 251.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Quinolines and quinolones, which include 3-(4-fluorobenzoyl)quinoline, have been known to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development .

Mode of Action

Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinolines and quinolones are known to affect various biological pathways due to their broad spectrum of bioactivities .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration .

Result of Action

Quinolines and quinolones are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Analyse Biochimique

Biochemical Properties

The nature of these interactions often depends on the specific structure and functional groups of the quinoline compound .

Cellular Effects

Quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A related compound, 3-(4-fluorobenzoyl)-2-quinolinecarboxaldehyde, has been used as a fluorogenic probe for the determination of total primary aliphatic amines .

Metabolic Pathways

Quinolines are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that quinolines can interact with various transporters and binding proteins .

Subcellular Localization

The localization of quinolines can be influenced by various factors, including targeting signals and post-translational modifications .

Activité Biologique

3-(4-Fluorobenzoyl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article reviews various studies that explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring fused with a 4-fluorobenzoyl moiety. This structural configuration is believed to enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Anti-Inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving LPS-activated murine macrophages, it was shown to inhibit nitric oxide (NO) production and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation and the inhibition of mitogen-activated protein kinases (MAPKs) signaling pathways .

Table 1: Effects on NO Production in Macrophages

| Compound | NO Production (µM) | Cytotoxicity (MTT Assay) |

|---|---|---|

| Control | 1.17 | - |

| LPS | 15.43 | - |

| This compound | 7.40 | Non-cytotoxic |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The cytotoxic effects were evaluated using the MTT assay, revealing a significant reduction in cell viability at concentrations below 10 µM .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxicity of several quinoline derivatives, this compound was found to exhibit potent activity against multiple cancer cell lines with GI50 values below 10 µM. This suggests that it may serve as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 8 |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 3-(4-Fluorobenzoyl)quinoline, as novel anticancer agents. Research indicates that compounds derived from quinolines can inhibit key signaling pathways associated with cancer progression. For instance, a series of new quinoline derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These studies demonstrated that specific modifications to the quinoline structure could enhance activity against targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | VEGFR-2 | 0.54 | Inhibition of angiogenesis |

| 10i | Various cancer lines | 0.78 | Induction of apoptosis |

Antifungal Properties

This compound has also been investigated for its antifungal potential, particularly against Candida albicans, a common opportunistic pathogen. In vitro studies have shown that derivatives of quinoline can exhibit significant antifungal activity, with some compounds demonstrating lower Minimum Inhibitory Concentrations (MICs) compared to standard treatments like fluconazole . This suggests that such derivatives could serve as effective alternatives or adjuncts in antifungal therapy.

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| This compound | 0.4 | Fluconazole | 30 |

Synthesis and Methodologies

The synthesis of this compound typically involves several chemical transformations, including Friedländer reactions and other coupling methods that allow for the introduction of the fluorobenzoyl group onto the quinoline scaffold. The development of nanocatalytic methods has also been explored to enhance the efficiency and environmental sustainability of these synthetic routes .

Table 3: Synthetic Methods for Quinoline Derivatives

| Method | Description | Advantages |

|---|---|---|

| Friedländer Reaction | Condensation reaction to form quinolines | Simple and effective |

| Nanocatalysis | Use of nanomaterials to catalyze reactions | Green chemistry approach |

Case Study: Anticancer Lead Compound Development

In a recent study, researchers designed a series of quinolone derivatives targeting VEGFR-2. Among these, a compound structurally related to this compound demonstrated promising results in preclinical models, showing significant inhibition of tumor growth and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and Caspase-7 .

Case Study: Antifungal Screening

Another study focused on the antifungal activity of pyrrolo[1,2-a]quinoline derivatives against C. albicans. The derivatives exhibited varying degrees of activity, with some showing binding affinities superior to fluconazole, indicating a potential pathway for developing new antifungal therapies targeting drug-resistant strains .

Propriétés

IUPAC Name |

(4-fluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQPEKDTIMMPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.